6-Nitrobenzothiazole
Overview
Description
Synthesis Analysis
The synthesis of 6-Nitrobenzothiazole and its derivatives involves condensation reactions, microwave irradiation techniques, and the use of catalysts to achieve desired substituents on the benzothiazole ring. For instance, Racané et al. (2006) described the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles, which involved the condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction to amino derivatives (Racané et al., 2006). Furthermore, Njoya et al. (2003) reported the efficient synthesis of new 6-nitrobenzothiazoles using microwave irradiation, which is a rapid and efficient method (Njoya et al., 2003).
Molecular Structure Analysis
The molecular structure of 6-Nitrobenzothiazole and its derivatives has been elucidated using various spectroscopic and crystallographic techniques. The structure of these compounds is characterized by the presence of a nitro group and other substituents that influence their chemical behavior and interactions. For example, the crystal structure of a novel 2-Amino-6-nitrobenzothiazole complex was reported by Boyineni et al. (2013), demonstrating several short interactions such as π–π, Van der Waals, and hydrogen bonding, which contribute to its stability and reactivity (Boyineni et al., 2013).
Chemical Reactions and Properties
6-Nitrobenzothiazole undergoes various chemical reactions, including cyclocondensation, alkylation, and reactions with different reagents leading to a wide array of derivatives with diverse properties. These reactions are crucial for the synthesis of pharmacologically relevant derivatives and for the exploration of their potential applications. For instance, the reaction between 6-nitrobenzothiazole and methoxide ion in dimethyl sulphoxide–methanol mixtures leads to the formation of open anion 2-methoxymethyleneamino-5-nitrobenzenethiolate, as described by Bartoli et al. (1975), highlighting the compound's reactivity and potential for further derivatization (Bartoli et al., 1975).
Scientific Research Applications
1. Antitumor Activities
6-Nitrobenzothiazole derivatives have been explored for their antitumor potential. Racané et al. (2006) synthesized various 6-nitro-2-(substituted-phenyl)benzothiazoles, which exhibited cytostatic activities against multiple malignant human cell lines, including cervical, breast, and colon carcinomas. These compounds were found to be effective in inhibiting de novo protein and DNA synthesis, highlighting their potential in cancer therapy (Racané et al., 2006).
2. Mesomorphic Properties
The mesogenic properties of 6-nitrobenzothiazole derivatives have been studied, providing insights into their applications in material science. Prajapati and Bonde (2009) synthesized mesogenic homologous series containing 6-nitrobenzothiazole, which exhibited enantiotropic mesomorphism and various mesophases, including smectic and nematic. This research expands the understanding of the role of the benzothiazole ring and nitro substituent in mesomorphism (Prajapati & Bonde, 2009).
3. Microwave-Assisted Synthesis
The efficiency of synthesizing 6-nitrobenzothiazoles using microwave irradiation was demonstrated by Njoya et al. (2003). This method, involving cyclocondensation and electron transfer reactions, signifies an advancement in synthetic chemistry, offering a more efficient pathway to produce these compounds (Njoya et al., 2003).
4. Corrosion Inhibition
6-Nitrobenzothiazole has been investigated as a corrosion inhibitor. Rekha et al. (2016) studied its effects on mild steel corrosion in an acidic medium. They found that its derivatives, especially 2,6-diaminobenzothiazole, exhibited significant inhibition efficiency, suggesting their potential as protective agents in industrial applications (Rekha et al., 2016).
Safety And Hazards
properties
IUPAC Name |
6-nitro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUFBCVWKTWKBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183636 | |
Record name | 6-Nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitrobenzothiazole | |
CAS RN |
2942-06-5 | |
Record name | 6-Nitrobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2942-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitrobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2942-06-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitrobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-NITROBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC88LFV9C3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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